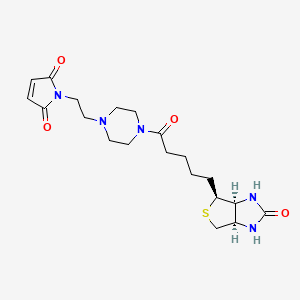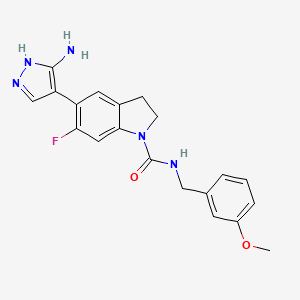![molecular formula C22H26F3N3O6S B12376060 [9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸は、化学、生物学、医学などの様々な分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、ピラノキノリンコア、ヒドラジニル基、トリフルオロメチル基を含むユニークな構造を特徴としており、研究者にとって興味深い対象となっています。
製法
合成ルートと反応条件
[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸の合成は、通常、容易に入手可能な出発物質から始まり、複数の工程を必要とします。重要な工程には、ピラノキノリンコアの形成、ヒドラジニル基の導入、トリフルオロメチル基の付加が含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、特定の触媒、溶媒、温度制御を必要とします。
工業生産方法
この化合物の工業生産には、プロセスをスケールアップするための合成ルートの最適化が含まれる場合があります。これには、品質と一貫性を維持しながら、大規模生産を実現するために、連続フロー反応器、自動合成、精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyranoquinoline core, introduction of the hydrazinyl group, and the addition of the trifluoromethyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.
化学反応の分析
反応の種類
[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を形成することができます。
還元: 還元反応は、ヒドラジニル基をアミンに還元するなど、官能基を修飾するために実行できます。
置換: この化合物は、特にヒドラジニル基とトリフルオロメチル基で置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。反応条件は、目的の変換に応じて異なり、多くの場合、制御された温度と特定の溶媒を必要とします。
形成される主要な生成物
これらの反応から形成される主要な生成物は、反応の種類と使用される条件によって異なります。例えば、酸化は酸化物を生成し、還元はアミンを生成し、置換反応は分子に新しい官能基を導入する可能性があります。
科学的研究の応用
化学
化学において、[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります。
生物学
生物学的研究において、この化合物は生化学プローブとしての可能性について研究されています。特定の生物学的標的に対する相互作用能力により、細胞プロセスと経路の調査に役立ちます。
医学
医学において、[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸は、潜在的な治療用途について検討されています。そのユニークな構造と反応性は、特に特定の疾患を標的にする創薬のための新しい道を開く可能性があります。
産業
産業用途において、この化合物は、新素材と化学プロセスの開発に使用されます。その汎用性と反応性は、様々な産業プロセスにおいて貴重な成分となっています。
作用機序
[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸の作用機序は、特定の分子標的との相互作用を伴います。ヒドラジニル基は、特定の酵素と受容体と強い相互作用を形成し、それらの活性を調節することが知られています。トリフルオロメチル基は、化合物の安定性とバイオアベイラビリティを高め、標的に効果的に到達することを可能にします。ピラノキノリンコアは、化合物の全体的な反応性と結合親和性に重要な役割を果たします。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のピラノキノリン誘導体が含まれます。
- [8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン]
- [6-ヒドラジニル-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン]
ユニークさ
[9-(6-ヒドラジニル-6-オキソヘキシル)-8,8-ジメチル-2-オキソ-4-(トリフルオロメチル)ピラノ[3,2-g]キノリン-6-イル]メタンスルホン酸を際立たせているのは、独特の官能基の組み合わせであり、明確な化学的および生物学的特性を与えています。特に、ヒドラジニル基の存在により、生物学的標的との特定の相互作用が可能になり、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other pyranoquinoline derivatives, such as:
- [8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinoline]
- [6-hydrazinyl-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinoline]
Uniqueness
What sets [9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C22H26F3N3O6S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C22H26F3N3O6S/c1-21(2)11-13(12-35(31,32)33)14-8-15-16(22(23,24)25)9-20(30)34-18(15)10-17(14)28(21)7-5-3-4-6-19(29)27-26/h8-11H,3-7,12,26H2,1-2H3,(H,27,29)(H,31,32,33) |
InChIキー |
WXIILWOMKZCVBW-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



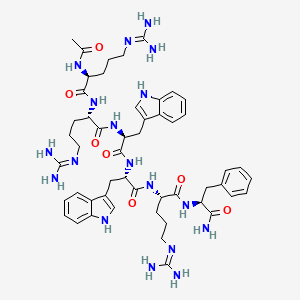
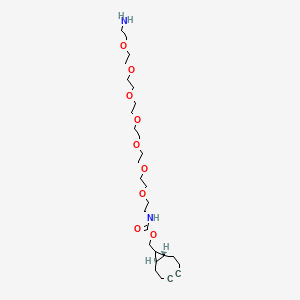
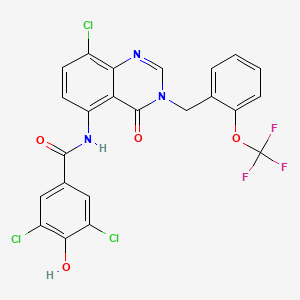
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)

![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
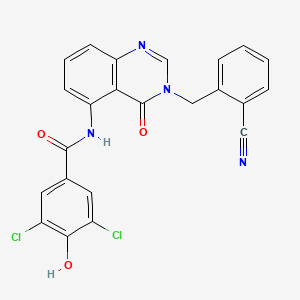
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
